molecular formula C10H15N B3044222 N,N-Bis(1,1-dideuterioethyl)aniline CAS No. 87385-39-5

N,N-Bis(1,1-dideuterioethyl)aniline

Cat. No.: B3044222
CAS No.: 87385-39-5
M. Wt: 153.26 g/mol
InChI Key: GGSUCNLOZRCGPQ-KHORGVISSA-N
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Description

N,N-Bis(1,1-dideuterioethyl)aniline is a deuterated derivative of N,N-diethyl aniline. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms in the ethyl groups attached to the nitrogen atom. Deuterium, a stable isotope of hydrogen, has one proton and one neutron, making it twice as heavy as hydrogen. This substitution can significantly alter the physical and chemical properties of the compound, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(1,1-dideuterioethyl)aniline typically involves the deuteration of N,N-diethyl aniline. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. The purity of the final product is critical, and advanced purification techniques such as distillation and chromatography are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(1,1-dideuterioethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-bis(1,1-dideuterioethyl)nitrosoaniline using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to this compound derivatives with different functional groups.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: N,N-bis(1,1-dideuterioethyl)nitrosoaniline.

    Reduction: Various this compound derivatives.

    Substitution: Nitrated, sulfonated, and halogenated derivatives of this compound.

Scientific Research Applications

N,N-Bis(1,1-dideuterioethyl)aniline has several applications in scientific research:

    Chemistry: Used as a deuterated internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

    Industry: Utilized in the production of deuterated materials for specialized applications, such as in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-Bis(1,1-dideuterioethyl)aniline is primarily related to its deuterium content. Deuterium substitution can alter the compound’s metabolic pathways, leading to differences in reaction rates and product distributions compared to non-deuterated analogs. This isotope effect is leveraged in various applications to study reaction mechanisms and improve the stability and efficacy of pharmaceuticals.

Comparison with Similar Compounds

  • N,N-Diethyl aniline
  • N,N-Bis(2-hydroxyethyl)aniline
  • N,N-Bis(2-chloroethyl)aniline

Comparison: N,N-Bis(1,1-dideuterioethyl)aniline is unique due to its deuterium content, which imparts distinct physical and chemical properties. Compared to N,N-diethyl aniline, the deuterated compound exhibits different reaction kinetics and stability. The presence of deuterium can also influence the compound’s behavior in biological systems, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

N,N-bis(1,1-dideuterioethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/i3D2,4D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSUCNLOZRCGPQ-KHORGVISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)N(C1=CC=CC=C1)C([2H])([2H])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3═(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form diethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
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Synthesis routes and methods II

Procedure details

A commercially available hydroxy-tetralone or hydroxyindanone is treated with an allyl bromide in the presence of a base such as Cs2CO3 in a solvent such as DMF to afford the ether. Claisen rearrangement in a solvent such as diethylaniline affords the substituted tetralone or indanone. The Mitsunobu reaction then affords the 2-imidazolyl-1-R3-ethoxy)prop-2-enyl compound. Alternatively, the substituted tetralone or indanone is reduced with a catalyst such as RhCl(PPh3)3 in the presence of H2 neat to afford a (prop-2-enyl)phenol derivative. Mitsunobu reaction of the phenol the desired imidazole alcohol affords the 2-imidazolyl-1-R3-ethoxy prop-2-enyl tetralone or indanone derivative.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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